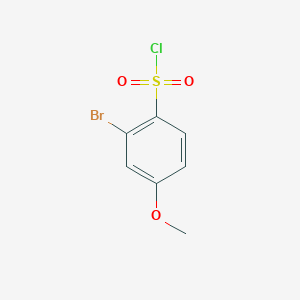

2-Bromo-4-methoxybenzenesulfonyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNTWMTVYWBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589595 | |

| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-16-1 | |

| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Methoxybenzenesulfonyl Chloride

Established Synthetic Routes

Two principal synthetic pathways have been documented for the preparation of 2-bromo-4-methoxybenzenesulfonyl chloride: the chlorosulfonation of 2-bromoanisole (B166433) and the diazotization of 2-bromo-4-methoxyaniline (B1279053) followed by reaction with a sulfur-containing reagent.

The direct introduction of a chlorosulfonyl group onto an aromatic ring via electrophilic aromatic substitution is a common method for preparing aryl sulfonyl chlorides. In this approach, 2-bromoanisole serves as the substrate and is reacted with chlorosulfonic acid. The methoxy (B1213986) group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The regiochemical outcome of the reaction is therefore dependent on the interplay of these electronic effects.

While specific literature detailing the optimization of the chlorosulfonation of 2-bromoanisole to yield this compound is not extensively available, general conditions for the chlorosulfonation of aromatic ethers can be inferred. Typically, the reaction involves the slow addition of the aromatic substrate to an excess of chlorosulfonic acid at low temperatures, often between 0 and 25°C, to control the exothermic reaction and minimize side-product formation. The reaction mixture is then stirred for a period to ensure complete conversion.

For a structurally related compound, 5-bromo-2-methoxybenzenesulfonyl chloride, the synthesis from 4-bromoanisole (B123540) is achieved by stirring with chlorosulfonic acid for 30 minutes at a temperature range of 0 to 25°C. chemicalbook.com These conditions suggest that a similar temperature and reaction time would be a suitable starting point for the optimization of the chlorosulfonation of 2-bromoanisole. Key parameters for optimization would include the molar ratio of chlorosulfonic acid to 2-bromoanisole, the reaction temperature, and the reaction time. Careful control of these variables is crucial to maximize the yield of the desired isomer and reduce the formation of potential disulfonated or isomeric byproducts.

Table 1: Illustrative Reaction Conditions for Chlorosulfonation of a Bromoanisole Derivative

| Parameter | Value |

| Substrate | 4-Bromoanisole |

| Reagent | Chlorosulfonic Acid |

| Temperature | 0 - 25°C |

| Reaction Time | 0.5 hours |

Note: This data is for the synthesis of an isomeric compound and serves as a likely starting point for the optimization of the target synthesis.

The yield and purity of this compound obtained from the chlorosulfonation of 2-bromoanisole are highly dependent on the optimized reaction conditions. The formation of isomeric sulfonyl chlorides is a primary concern due to the directing effects of both the bromo and methoxy substituents. The desired 4-sulfonyl chloride isomer is expected due to the para-directing effect of the methoxy group. However, some degree of ortho-sulfonation relative to the methoxy group may also occur.

Purification of the crude product, typically obtained after quenching the reaction mixture with ice and extracting with a suitable organic solvent, is often necessary. Techniques such as recrystallization or column chromatography may be employed to isolate the this compound in high purity. The final yield would be contingent on the efficiency of both the reaction and the subsequent purification steps.

An alternative and often more regioselective route to this compound involves the diazotization of a corresponding aniline (B41778) derivative, followed by a Sandmeyer-type reaction. This method offers the advantage of unambiguous placement of the sulfonyl chloride group based on the position of the amino group in the starting material.

This synthetic pathway commences with the diazotization of 2-bromo-4-methoxyaniline. The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.

The diazonium salt is then reacted with a solution of sulfur dioxide in the presence of a copper(I) or copper(II) catalyst, or with thionyl chloride, to introduce the sulfonyl chloride functionality. A patented method describes the synthesis of 2-bromobenzenesulfonyl chloride and its derivatives from substituted anilines. google.com This process involves an initial diazotization at a controlled temperature of 0-5°C. google.com The resulting diazonium salt is then subjected to a reaction with thionyl chloride in the presence of a catalyst. google.com

Table 2: General Two-Step Synthesis via Diazotization

| Step | Reagents and Conditions |

| 1. Diazotization | |

| Starting Material | Substituted Aniline (e.g., 2-Bromo-4-methoxyaniline) |

| Reagents | Sodium Nitrite, Hydrochloric Acid |

| Temperature | 0-5°C |

| 2. Sulfonyl Chlorination | |

| Intermediate | Diazonium Salt |

| Reagents | Thionyl Chloride |

| Catalyst | Cuprous Chloride or Cupric Chloride |

| Temperature | 0-5°C |

The conversion of the diazonium salt to the sulfonyl chloride is a critical step that often employs a catalyst to ensure high efficiency. The classic Meerwein reaction, a modification of the Sandmeyer reaction, utilizes copper salts such as cuprous chloride (CuCl) or cupric chloride (CuCl₂) to facilitate the reaction between the diazonium salt and sulfur dioxide. durham.ac.uk The catalyst promotes the decomposition of the diazonium salt and the formation of an aryl radical, which then reacts with sulfur dioxide.

In a related approach using thionyl chloride, a patent for the synthesis of 2-bromobenzenesulfonyl chloride derivatives specifies the use of cuprous chloride or cupric chloride as a catalyst. google.com The molar ratio of the diazonium salt to thionyl chloride to the catalyst is given as 1:(2-2.2):(0.005-0.01), with the reaction temperature maintained at 0-5°C. google.com More recent research has also explored photocatalytic methods for the synthesis of sulfonyl chlorides from diazonium salts under mild conditions, offering a potential alternative to traditional copper-catalyzed systems. nih.govacs.org These photocatalytic approaches can offer high functional group tolerance and may proceed at room temperature under visible light irradiation. nih.govacs.org

Preparation via Diazotization and Reaction with Thionyl Chloride/Sulfur Dioxide

Optimization of pH and Reaction Times

The direct chlorosulfonation of 3-bromoanisole (B1666278) with chlorosulfonic acid is a primary route for synthesizing this compound. The efficiency and selectivity of this electrophilic aromatic substitution are highly dependent on reaction conditions. Given that the reaction is conducted in a highly acidic medium, "pH" is not adjusted in the traditional aqueous sense; rather, the critical parameters are the concentration of the sulfonating agent, reaction temperature, and duration.

The optimization of these factors is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, such as isomers or disulfonated compounds. The methoxy group is a strong activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the bromine atom, the sulfonation is directed to the ortho position.

Key Optimization Parameters:

Reaction Time: The duration of the reaction must be carefully controlled. Insufficient time leads to incomplete conversion of the starting material, resulting in a lower yield. Conversely, excessively long reaction times can promote the formation of undesired byproducts through secondary reactions or degradation of the product in the harsh acidic medium.

Acid Concentration/Stoichiometry: The molar ratio of chlorosulfonic acid to the 3-bromoanisole substrate is a key variable. A significant excess of chlorosulfonic acid can ensure complete conversion but may also increase the risk of side reactions. Optimization involves finding the stoichiometric balance that provides the highest yield of the target sulfonyl chloride.

While specific, detailed optimization data for this exact transformation is not extensively published, the general principles of electrophilic aromatic substitution suggest a typical relationship between these parameters and the reaction outcome. The following table illustrates the conceptual effects of varying reaction time and reagent stoichiometry on the synthesis.

Table 1: Conceptual Optimization of Chlorosulfonation Conditions

| Parameter | Condition | Expected Outcome on Yield | Rationale |

|---|---|---|---|

| Reaction Time | Too Short | Low | Incomplete conversion of starting material. |

| Optimal | High | Maximum conversion to the desired product. | |

| Too Long | Decreased | Potential for side-product formation or product degradation. | |

| Molar Ratio (Acid:Substrate) | Low (e.g., 1:1) | Low | Incomplete reaction due to insufficient electrophile. |

| Moderate Excess (e.g., 2-3:1) | High | Drives the reaction to completion. | |

| Large Excess (>5:1) | Variable/Decreased | Increased risk of byproduct formation and purification challenges. |

Novel and Emerging Synthetic Strategies

Recent advancements in organic synthesis have provided new pathways to arylsulfonyl chlorides that offer improved regioselectivity, milder conditions, and broader functional group tolerance compared to traditional methods.

Metal- or Metal Reagent-Mediated Aryl Metal Reagent Formation followed by Reaction with Sulfonyl Chloride

A powerful and versatile strategy involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with an electrophilic sulfur dioxide source. This two-step approach provides excellent regiocontrol, as the sulfonyl chloride group is introduced precisely at the position of the initial halogen-metal exchange.

The general pathway begins with an appropriately substituted aryl bromide, such as 1,3-dibromo-5-methoxybenzene. This precursor undergoes a metal-halogen exchange reaction to form a highly reactive organolithium or Grignard reagent. This intermediate is then immediately reacted with a sulfuryl halide, typically sulfuryl chloride (SO₂Cl₂), to generate the target this compound. rsc.org

Step 1: Aryl Metal Reagent Formation The choice of organometallic reagent is critical and depends on the desired reactivity and conditions. Lithium-halogen exchange is typically very fast, even at low temperatures, while Grignard reagent formation may require initiation. wikipedia.orgresearchgate.net

Step 2: Reaction with Sulfonyl Chloride The generated aryl anion attacks the sulfur atom of sulfuryl chloride, displacing a chloride ion to form the arylsulfonyl chloride.

The conditions for the initial metal-halogen exchange can be tailored, as shown in the table below.

Table 2: Conditions for Aryl Metal Reagent Formation

| Reagent | Typical Solvent | Temperature (°C) | Key Characteristics |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 | Common, highly reactive, requires cryogenic temperatures. byu.edu |

| sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 | More reactive than n-BuLi; useful for less reactive bromides. |

| tert-Butyllithium (t-BuLi) | Pentane, Tetrahydrofuran (THF) | -78 to -120 | Very high reactivity; can deprotonate other sites if not controlled. harvard.edu |

| Isopropylmagnesium chloride (i-PrMgCl) | Tetrahydrofuran (THF) | 0 to 25 | Forms a Grignard reagent; milder than organolithiums, better functional group tolerance. google.comnih.gov |

Alternative Chlorosulfonation Reagents and Conditions

To circumvent the often harsh conditions of using chlorosulfonic acid, alternative reagents and synthetic strategies have been developed. These methods can offer milder reaction conditions, improved safety profiles, and different substrate scopes.

Sandmeyer-Type Reaction A classic and highly effective alternative is the Sandmeyer-type chlorosulfonylation. durham.ac.uk This method begins with an aniline precursor, in this case, 2-bromo-4-methoxyaniline. The aniline is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. google.com This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the sulfonyl chloride. durham.ac.uknih.gov This methodology provides unambiguous regiochemical control, as the sulfonyl chloride group replaces the amino group of the starting aniline. Modern variations of this reaction utilize stable sulfur dioxide surrogates to avoid handling gaseous SO₂. organic-chemistry.org

Oxidative Chlorination using N-Chlorosuccinimide (NCS) Milder, non-metallic methods have also emerged. One such approach is the oxidative chlorination of sulfur-containing precursors, such as thiols or their derivatives, using N-chlorosuccinimide (NCS) as the oxidant and chloride source. researchgate.netthieme-connect.deorganic-chemistry.org This reaction typically proceeds in the presence of an acid. For the synthesis of this compound, the corresponding thiol (2-bromo-4-methoxythiophenol) could be oxidized under these mild conditions to afford the desired product. This approach avoids the use of harsh sulfonating agents and heavy metals.

Table 3: Comparison of Alternative Synthetic Reagents

| Method | Precursor | Key Reagents | General Conditions | Advantage |

|---|---|---|---|---|

| Sandmeyer Reaction | 2-Bromo-4-methoxyaniline | NaNO₂, HCl; SO₂, CuCl/CuCl₂ | Low temperature (0-5 °C) for diazotization. | Excellent regiocontrol based on aniline precursor. durham.ac.ukrsc.org |

| NCS Oxidation | 2-Bromo-4-methoxythiophenol | N-Chlorosuccinimide (NCS), HCl | Room temperature in solvents like acetonitrile. | Mild, non-metallic conditions. researchgate.netorganic-chemistry.org |

| Palladium Catalysis | 2-Bromo-4-methoxy-phenylboronic acid | Phenyl chlorosulfate, Pd catalyst | Mild temperatures, requires specific ligands. | High functional group tolerance, emerging strategy. mit.edu |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4 Methoxybenzenesulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density from the sulfur atom, imparting a significant partial positive charge (δ+) and making it highly electrophilic. wikipedia.org This electron deficiency is the key driver for the compound's reactivity, particularly in nucleophilic substitution reactions. nih.gov The benzene (B151609) ring, substituted with a bromine atom and a methoxy (B1213986) group, also influences the reactivity of the sulfonyl chloride group through electronic effects.

The reaction of 2-bromo-4-methoxybenzenesulfonyl chloride is initiated by the attack of a nucleophile (Nu:) on the electrophilic sulfur atom. nih.gov This attack leads to the formation of a transient, high-energy intermediate. nih.goviupac.org Theoretical and kinetic studies on arenesulfonyl chlorides suggest that this process can proceed through a synchronous Sₙ2-like mechanism, featuring a single trigonal bipyramidal transition state, or a stepwise addition-elimination mechanism involving a distinct trigonal bipyramidal intermediate. nih.govmdpi.comnih.gov In this intermediate, the sulfur atom is pentacoordinate. nih.goviupac.org

Reactions with Nucleophiles

Given its highly electrophilic sulfonyl group, this compound reacts with a variety of nucleophiles. The most common and well-documented reactions involve nitrogen nucleophiles, such as primary and secondary amines, to form sulfonamides. wikipedia.orglibretexts.org

The synthesis of sulfonamides is a cornerstone reaction of sulfonyl chlorides. ucl.ac.ukorganic-chemistry.org This transformation is widely used in organic synthesis and medicinal chemistry. The reaction involves the formation of a stable sulfur-nitrogen bond.

This compound reacts readily with primary and secondary amines, including substituted anilines, to form the corresponding N-substituted sulfonamides. libretexts.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. orgsyn.org

The nucleophilicity of the amine plays a significant role in the reaction rate. Electron-rich anilines (those with electron-donating groups) react more rapidly than electron-poor anilines (those with electron-withdrawing groups). researchgate.net Steric hindrance on the amine can also affect the reaction rate. nih.gov

The following table details the reaction of various anilines with p-toluenesulfonyl chloride, a representative arylsulfonyl chloride, illustrating the formation of different sulfonamide and sulfinamide products. While not specific to this compound, these examples demonstrate the general reactivity pattern with aniline (B41778) nucleophiles.

| Entry | Amine/Aniline | Sulfonyl Chloride | Product(s) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | p-Toluenesulfonyl chloride | Sulfinamide | 38 |

| Sulfonamide | 8 | |||

| 2 | o-Bromoaniline | p-Toluenesulfonyl chloride | Sulfinamide | 32 |

| Sulfonamide | 15 | |||

| 3 | p-Chloro-o-methylaniline | p-Toluenesulfonyl chloride | Sulfinamide | 35 |

| 4 | p-tert-Butylaniline | p-Toluenesulfonyl chloride | Sulfinamide | 22 |

| Sulfonamide | 35 | |||

| 5 | p-Anisidine | Benzenesulfonyl chloride | Sulfinamide | 8 |

Table 1. Examples of reactions between substituted anilines and representative arylsulfonyl chlorides. Data sourced from a study on sulfinamide synthesis. nih.gov

The mechanism for the formation of a sulfonamide from this compound and a primary or secondary amine proceeds through a well-established pathway: rsc.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a bond between the nitrogen and sulfur atoms and breaks the S-O pi bond, pushing electrons onto one of the oxygen atoms, leading to a tetrahedral intermediate. rsc.org

Proton Transfer: A base present in the reaction mixture (this can be a second molecule of the amine or an added base like triethylamine) removes a proton from the now positively charged nitrogen atom.

Chloride Elimination: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion as a leaving group.

This sequence of steps results in the formation of the stable N-substituted sulfonamide and a hydrochloride salt of the base used. rsc.org

The electronic effects of substituents on the benzenesulfonyl chloride ring can influence the rate of reaction. A study on the solvolysis of various 4-substituted benzenesulfonyl chlorides provides insight into these effects.

| Substituent (X) in 4-X-benzenesulfonyl chloride | ΔH* (kcal/mol) at 15°C | ΔS* (cal/mol·K) at 15°C |

|---|---|---|

| MeO | 17.48 ± 0.02 | -12.0 ± 0.1 |

| Me | 17.91 ± 0.01 | -11.4 ± 0.0 |

| H | 18.39 ± 0.02 | -10.4 ± 0.1 |

| Br | 18.42 ± 0.02 | -11.5 ± 0.1 |

| NO₂ | 18.52 ± 0.02 | -13.4 ± 0.1 |

Table 2. Activation parameters for the solvolysis of 4-substituted benzenesulfonyl chlorides in water. The data illustrates how electron-donating groups (like MeO) and electron-withdrawing groups (like Br, NO₂) affect the enthalpy and entropy of activation. cdnsciencepub.com

Formation of Sulfonamides

Solvent Effects and Kinetic Studies in Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides is profoundly influenced by the choice of solvent, which can affect reaction rates and product yields. Kinetic studies on the solvolysis of analogous compounds, such as 4-methoxybenzenesulfonyl chloride, have shown that the reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism. cdnsciencepub.com The transition state is thought to be a trigonal bipyramidal structure formed by the nucleophilic attack of an amine on the sulfur atom. cdnsciencepub.com

The solvent's properties, particularly its nucleophilicity and ionizing power, play a critical role. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis, providing insight into the mechanism. mdpi.comresearchgate.net For reactions involving sulfonyl chlorides, solvents capable of stabilizing the transition state can accelerate the reaction. For instance, in related syntheses, dichloromethane (B109758) (CH2Cl2) has been found to be a superior solvent compared to acetonitrile, THF, and EtOAc, leading to better yields of the desired product. nih.gov The choice of solvent can also influence the competition between desired sulfonamide formation and side reactions, such as the formation of sulfinamides. nih.gov

The table below summarizes the general effect of solvent types on the synthesis of sulfonamides from sulfonyl chlorides, based on established chemical principles.

| Solvent Type | General Effect on Sulfonamide Synthesis | Rationale |

| Polar Aprotic (e.g., Dichloromethane, Chloroform) | Often preferred; promotes good yields. nih.gov | Solubilizes reactants and stabilizes the polar transition state without strongly solvating the nucleophile (amine), preserving its reactivity. |

| Polar Protic (e.g., Water, Alcohols) | Can lead to competing solvolysis reactions. | The solvent itself is a nucleophile and can react with the sulfonyl chloride, reducing the yield of the desired sulfonamide. |

| Ethers (e.g., THF, Diethyl ether) | Moderate to poor yields are common. nih.gov | Lower polarity may not sufficiently stabilize the transition state. |

| Acetonitrile (ACN) | Often results in poor yields. nih.gov | Can act as a competing nucleophile or influence the reaction pathway unfavorably. |

Synthesis of Sulfonate Esters

This compound is a key reagent for the synthesis of sulfonate esters. This transformation is typically achieved by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. eurjchem.comlibretexts.org The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The general reaction is as follows:

Ar-SO₂Cl + R-OH + Base → Ar-SO₂-OR + [Base-H]⁺Cl⁻

This method is widely applicable for converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions. libretexts.org The resulting 2-bromo-4-methoxybenzenesulfonate esters are valuable intermediates in organic synthesis. researchgate.net The reaction is versatile, accommodating a wide range of primary, secondary, and phenolic alcohols. eurjchem.com

Derivatization in Analytical Methods (e.g., HPLC)

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detection. sdiarticle4.com Sulfonyl chlorides, such as dansyl chloride, are common derivatizing agents for compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups. sdiarticle4.comgreyhoundchrom.com

This compound possesses the necessary chemical features to act as a derivatizing agent. Its sulfonyl chloride group reacts readily with nucleophilic functional groups (e.g., amines) to form stable sulfonamide derivatives. The presence of the bromo-methoxyphenyl moiety introduces a strong chromophore, enhancing UV detectability. sdiarticle4.com Furthermore, the bromine atom provides a distinct isotopic pattern that can be easily recognized in mass spectrometry (MS) detection, facilitating clear identification of the derivatized species. nih.gov

The derivatization reaction proceeds as follows:

Analyte-NH₂ + (2-Br, 4-MeO)C₆H₃SO₂Cl → (2-Br, 4-MeO)C₆H₃SO₂-NH-Analyte + HCl

This pre-column derivatization converts analytes that may have poor chromatographic retention or low detector response into derivatives that are more readily analyzed.

Reactions Involving the Aryl Bromide Moiety

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylations)

The aryl bromide portion of this compound is reactive in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org The C-Br bond can undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle for reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. libretexts.orgmdpi.com

For example, in a Suzuki-Miyaura coupling, the aryl bromide can be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new biaryl structure. This allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the benzene ring, offering a pathway to complex, highly functionalized molecules. nih.govmdpi.com

The general scheme for a Suzuki coupling at the C-Br position is shown below:

| Reactants | Catalyst System | Product Type |

| This compound + Arylboronic Acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-4-methoxybenzenesulfonyl chloride |

| This compound + Alkenylboronic Acid | Pd(0) or Pd(II) catalyst, Base | 2-Alkenyl-4-methoxybenzenesulfonyl chloride |

Desulfitative Arylation Strategies

An alternative strategy for arylation involves using the sulfonyl chloride group itself as a reactive handle in a desulfitative coupling. In these palladium-catalyzed reactions, aryl sulfonyl chlorides can serve as arylating agents, coupling with C-H bonds of other (hetero)aromatic compounds. chemrevlett.com This process involves the cleavage of the C-S bond and the extrusion of sulfur dioxide (SO₂).

When this compound is used in this context, it acts as a source of the "2-bromo-4-methoxyphenyl" moiety. This reaction provides a distinct method for C-H functionalization, complementing traditional cross-coupling reactions that rely on pre-functionalized substrates. chemrevlett.com

Regioselectivity in Arylation Reactions

The presence of two distinct reactive sites in this compound—the aryl bromide (C-Br) and the sulfonyl chloride (C-SO₂Cl)—allows for highly regioselective transformations. The outcome of an arylation reaction can be controlled by the choice of catalyst and reaction conditions.

Reaction at the C-Br Bond : Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Negishi) selectively activate the C-Br bond. nih.govnih.gov The C-Br bond is generally more susceptible to oxidative addition by palladium(0) catalysts than the C-S bond of the sulfonyl chloride under these conditions. This allows for modification at the 2-position while preserving the sulfonyl chloride group for subsequent reactions, such as sulfonamide formation. mdpi.com

Reaction at the C-SO₂Cl Bond : Specialized desulfitative coupling conditions are designed to activate the C-S bond, leading to arylation via extrusion of SO₂. chemrevlett.com

This differential reactivity enables a sequential functionalization strategy. One could first perform a Suzuki coupling at the C-Br position and then use the resulting sulfonyl chloride to form a sulfonamide, yielding a complex, trisubstituted benzene ring from a single starting material. The ability to selectively address different reactive sites is a cornerstone of modern synthetic strategy. nih.gov

Tolerance of the Sulfonyl Chloride Group in Cross-Coupling

The sulfonyl chloride (-SO₂Cl) functional group is generally considered a reactive moiety, susceptible to nucleophilic attack. However, its stability and tolerance in modern cross-coupling reactions, which are typically catalyzed by transition metals, are of significant interest for synthetic chemists. Research in this area indicates that under specific conditions, the sulfonyl chloride group can remain intact while other parts of the molecule, such as the C-Br bond, undergo cross-coupling.

The viability of using aryl sulfonyl chlorides as coupling partners themselves has been explored, but the focus here is on its tolerance when another reactive site is present. The key to achieving chemoselectivity is the choice of catalyst, ligands, and reaction conditions. For instance, in palladium-catalyzed reactions like Suzuki or Stille couplings, the oxidative addition step is typically much more facile for an aryl-bromide bond than for an aryl-sulfonyl chloride bond. This difference in reactivity allows for selective coupling at the C-Br position of this compound, leaving the sulfonyl chloride group available for subsequent transformations.

This selective reactivity is crucial for the modular synthesis of complex molecules, enabling a stepwise functionalization of the aromatic ring. While the sulfonyl chloride group is not entirely inert and can be cleaved or participate in side reactions under harsh conditions or with certain catalyst systems, careful optimization allows it to be tolerated in a variety of cross-coupling protocols.

Electrophilic Aromatic Substitution on Derivatives

Further functionalization of the this compound aromatic ring via electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of the three existing substituents: the bromo (-Br), methoxy (-OCH₃), and sulfonyl chloride (-SO₂Cl) groups. These reactions, such as nitration, halogenation, and Friedel-Crafts acylation, introduce new substituents at positions determined by the directing effects of the groups already present.

Directing Effects of Substituents

The regiochemical outcome of an EAS reaction on this compound is determined by the directing effects of the existing groups. Each substituent influences the position of the incoming electrophile differently.

Methoxy Group (-OCH₃): As a strong activating group, the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. This is due to its ability to donate electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion). In this molecule, the position para to the methoxy group is occupied by the bromo group. The two ortho positions are C-3 and C-5.

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. The bromo group withdraws electron density inductively but can donate a lone pair through resonance to stabilize the arenium ion when attack occurs at the ortho or para positions. The positions ortho to the bromine are C-1 (occupied by -SO₂Cl) and C-3. The para position is C-5.

Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and, consequently, a strong deactivator and a meta-director. It destabilizes the arenium ion intermediate when the attack is at the ortho or para positions. The positions meta to the sulfonyl chloride group are C-3 and C-5.

The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Type | Directing Effect |

| -SO₂Cl | 1 | Deactivating | Meta (to C-3, C-5) |

| -Br | 2 | Deactivating | Ortho, Para (to C-3, C-5) |

| -OCH₃ | 4 | Activating | Ortho, Para (to C-3, C-5) |

Remarkably, all three substituents direct an incoming electrophile to the same two available positions on the ring: C-3 and C-5. This is a case of reinforcing or cooperative directing effects. Therefore, electrophilic attack will occur at either the C-3 or C-5 position. The final product distribution between these two positions would be influenced by steric factors.

Influence of the Methoxy Group on Reactivity

The methoxy group (-OCH₃) plays a pivotal role in modulating the electronic properties and steric environment of the benzene ring.

Electron-Donating Properties and Resonance Effects

The methoxy group is classified as a strong electron-donating group primarily due to its resonance effect (+R or +M effect). The oxygen atom, with its lone pairs of electrons, can delocalize electron density into the aromatic π-system. This donation of electrons increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles, particularly at the positions ortho and para to the methoxy group.

The Hammett equation can quantify this influence; a methoxy group at the para position is recognized as an electron-donating group. The resonance interaction deshields both the ¹⁷O and ¹³C nuclei of the methoxy group as the electron-donating character increases.

Steric Hindrance and Selectivity in Reactions

The methoxy group, while not exceptionally large, exerts a definite steric influence on adjacent positions. In the context of this compound, the directing effects converge on positions C-3 and C-5. The C-3 position is flanked by the bulky sulfonyl chloride group and the methoxy group. The C-5 position is adjacent only to the methoxy group.

An incoming electrophile will experience greater steric hindrance when approaching the C-3 position compared to the C-5 position. This steric clash, particularly with the large sulfonyl chloride group, would likely lead to a preference for substitution at the less hindered C-5 position. Therefore, in an electrophilic aromatic substitution reaction on this substrate, the major product is expected to be the one where the new substituent is introduced at C-5. The degree of this selectivity can also depend on the size of the incoming electrophile itself; larger electrophiles will exhibit a greater preference for the less sterically crowded site.

Synthetic Applications in Complex Molecule Construction

Precursors for Biologically Active Molecules

The primary application of 2-Bromo-4-methoxybenzenesulfonyl chloride lies in its role as a precursor for molecules with potential therapeutic value. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly amines, allowing for the straightforward construction of a sulfonamide linkage, a key functional group in many pharmaceuticals.

Synthesis of Sulfonamide Drugs and Bioactive Sulfonamide Derivatives

The reaction between a sulfonyl chloride and an amine is a fundamental method for synthesizing sulfonamides. ekb.egimpactfactor.org This reaction forms the basis for incorporating the 2-bromo-4-methoxyphenylsulfonyl group into various molecular scaffolds. The resulting sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. ekb.eg The presence of the bromo and methoxy (B1213986) groups on the aromatic ring of this compound allows for fine-tuning the electronic and steric properties of the final products, which is a critical aspect of modern drug design.

The sulfonamide functional group is a prevalent feature in a multitude of therapeutic agents, including those with anti-inflammatory, anticonvulsant, and antitumor properties. ekb.eg

Anti-inflammatory Agents: Sulfonamide-containing compounds have been investigated for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). The synthesis of novel sulfonamides from precursors such as this compound allows for the creation of libraries of compounds that can be screened for potent and selective anti-inflammatory activity.

Anticonvulsant Agents: A number of anticonvulsant drugs feature a sulfonamide moiety. Research has shown that derivatives of benzenesulfonamide (B165840) can exhibit significant anticonvulsant properties. For instance, a related compound, 5-bromo-2-methoxybenzenesulfonyl chloride, was used to synthesize a series of thiazolidinone-sulfonamide hybrids that showed promising anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. tandfonline.com This highlights the utility of bromo-methoxy substituted benzenesulfonyl chlorides as starting materials for potential antiepileptic drugs. tandfonline.comnih.gov

Antitumor Agents: The sulfonamide group is a key pharmacophore in several anticancer agents. nih.gov These compounds often exert their effects by inhibiting carbonic anhydrase (CA) isozymes, such as CA IX, which are overexpressed in many hypoxic tumors. rsc.orgnih.gov The design and synthesis of novel benzenesulfonamide derivatives, for which this compound is a valuable starting block, is an active area of cancer research. rsc.orgrsc.org The primary sulfonamide group is often essential for binding to the zinc ion in the enzyme's active site. nih.gov

| Therapeutic Agent Class | Role of Sulfonamide Moiety | Precursor Example |

| Anti-inflammatory | Core structure in COX inhibitors | Aryl Sulfonyl Chlorides |

| Anticonvulsant | Key pharmacophore in various antiepileptic drugs | 5-Bromo-2-methoxybenzenesulfonyl chloride |

| Antitumor | Zinc-binding group for Carbonic Anhydrase IX inhibition | Benzenesulfonamide derivatives |

Beyond the applications mentioned above, sulfonamide derivatives are also explored as inhibitors for other clinically relevant enzymes. One such target is alpha-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.org Inhibiting this enzyme can help manage blood glucose levels in patients with type 2 diabetes. frontiersin.org Research into novel, non-sugar-based alpha-glucosidase inhibitors has led to the synthesis and evaluation of various sulfonamide-containing heterocyclic compounds. nih.govnih.gov For example, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives showed potent inhibitory activity against alpha-glucosidase. nih.gov this compound serves as a valuable starting material for creating analogous series of compounds for screening as potential enzyme inhibitors.

Derivatives for Therapeutic Applications

The versatility of this compound allows for its use in creating a diverse range of derivatives with potential therapeutic applications. The bromo-substituent provides a site for further chemical modification through cross-coupling reactions, while the methoxy group influences the molecule's solubility and electronic properties. This multi-functional nature enables medicinal chemists to systematically modify structures to optimize biological activity and pharmacokinetic properties, leading to the development of new drug candidates.

Building Blocks in Materials Science

While the predominant use of this compound is in the realm of medicinal chemistry, its reactive nature also presents potential applications in materials science.

Development of Advanced Materials

The sulfonyl chloride group can react with a variety of nucleophiles beyond amines, including alcohols and phenols, to form sulfonate esters. This reactivity allows for the incorporation of the 2-bromo-4-methoxyphenylsulfonyl moiety into polymers and other macromolecules. Such modifications can be used to alter the properties of materials, such as thermal stability, solubility, and refractive index. While specific, large-scale applications in this area are not widely documented in current literature, the potential for using this compound as a building block for functional polymers and other advanced materials remains an area for future exploration.

Polymerization and Cross-linking Reactions

While sulfonyl chlorides, in general, can serve as intermediates or initiators in specific polymerization processes, such as atom transfer radical polymerization, the direct application of this compound in polymerization or as a cross-linking agent is not extensively documented in scientific literature. quora.com Cross-linking typically involves reagents with two or more reactive groups that can form covalent bonds between polymer chains. Although this compound possesses two reactive sites—the sulfonyl chloride and the aryl bromide—its role in forming polymeric networks or cross-linked materials has not been a primary focus of reported research.

Application in Heterocyclic Chemistry

The primary utility of this compound is found in the synthesis and functionalization of heterocyclic compounds. The sulfonyl chloride moiety is an excellent electrophile for creating stable sulfonamide linkages, which are significant pharmacophores in medicinal chemistry.

A key application of arylsulfonyl chlorides, including analogs of this compound, is in the synthesis of sulfonamide derivatives of isoxazolopyridines. Research has demonstrated a straightforward method for synthesizing a series of novel N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamides. nih.govresearchgate.net This synthesis involves the reaction of 3-aminoisoxazolo[5,4-b]pyridine with various substituted arylsulfonyl chlorides. nih.govresearchgate.netresearchgate.net The reaction, which can be performed using both conventional heating and microwave-assisted methods, proceeds by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. nih.govresearchgate.net

This methodology has been used to produce a range of derivatives, including those with halogen and methoxy substituents on the benzene (B151609) ring, highlighting the utility of reagents like this compound in generating libraries of compounds for biological screening. researchgate.netresearchgate.net

Table 1: Synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide Derivatives

The synthesis of hybrid molecules containing both a thiazolidinone core and a sulfonamide group is a known strategy in medicinal chemistry. mdpi.com Thiazolidinone scaffolds can be functionalized with sulfonyl chlorides by incorporating a suitable nucleophilic handle, typically a primary or secondary amine. The reaction of an amino-substituted thiazolidinone derivative with an arylsulfonyl chloride like this compound results in the formation of a thiazolidinone-sulfonamide conjugate. researchgate.net For example, a sulfonamide group can be introduced at the N-3 position of the thiazolidinone ring, a common site for synthetic modification. mdpi.com This approach allows for the combination of two biologically relevant pharmacophores into a single molecular entity.

This compound serves as a reagent for the sulfonylation of thiophene (B33073) and benzothiophene (B83047) rings. Thiophenes are electron-rich aromatic systems that can undergo electrophilic substitution reactions, including sulfonation. wikipedia.org The direct reaction with a potent reagent like chlorosulfonic acid is a common method to produce thiophenesulfonyl chlorides. tandfonline.com By extension, this compound can be used to introduce the 2-bromo-4-methoxyphenylsulfonyl group onto a thiophene or benzothiophene core through electrophilic aromatic substitution or by reacting with an organometallic derivative of the heterocycle.

Furthermore, the bromine atom on the benzenesulfonyl moiety provides a valuable site for further molecular elaboration. Once incorporated into a thiophene or benzothiophene structure, this aryl bromide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex, multi-substituted benzothiophene derivatives. organic-chemistry.org While direct synthesis of sulfonated benzothiophenes often proceeds via other routes like electrochemical cyclization with sodium sulfinates, the use of pre-functionalized sulfonylating agents like benzo[b]thiophene-2-sulfonyl chloride is also a key strategy for creating derivatives. nih.govnbinno.comscbt.com

The construction of hybrid molecules featuring a 1,2,3-triazole ring linked to a sulfonamide moiety is a significant application for sulfonyl chlorides. nih.govresearchgate.net One of the most powerful methods to achieve this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov In this approach, this compound can be converted into the corresponding 2-bromo-4-methoxybenzenesulfonyl azide (B81097). This sulfonyl azide can then be reacted with a molecule containing a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole, covalently linking the arylsulfonyl group to the other molecular fragment. nih.govnih.gov

An alternative strategy involves the direct N-sulfonylation of a pre-formed, N-unsubstituted triazole ring. epa.govresearchgate.net The reaction of a triazole with a sulfonyl chloride, such as this compound, in the presence of a base can yield N-sulfonylated triazoles. However, this reaction can produce a mixture of regioisomers (1-sulfonyl and 2-sulfonyl derivatives), with the product ratio often depending on the steric bulk of the sulfonyl chloride and the reaction conditions. researchgate.net

Table 2: Synthetic Strategies for Triazole-Sulfonamide Hybrids

Role in Catalysis Development

Sulfonic acids, which can be derived from the hydrolysis of sulfonyl chlorides, are known to function as catalysts in various organic transformations. quora.com However, based on a review of the available scientific literature, this compound is not primarily utilized for its catalytic properties or as a precursor in the development of novel catalysts. Its principal value lies in its role as a stoichiometric reagent for the introduction of the functionalized benzenesulfonyl group into organic molecules.

Initiators in Living Radical Polymerization

Living radical polymerization (LRP) techniques are powerful methods for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. nih.gov The success of these polymerizations heavily relies on the choice of an appropriate initiating system. Arenesulfonyl chlorides, the class of compounds to which this compound belongs, have been successfully employed as initiators in metal-catalyzed LRP, particularly in Atom Transfer Radical Polymerization (ATRP). cmu.eduscirp.org

The general mechanism involves the reaction of the arenesulfonyl chloride with a transition metal complex in a low oxidation state, such as a copper(I) species. This interaction generates a sulfonyl radical and a metal complex in a higher oxidation state. The sulfonyl radical then adds to a vinyl monomer to initiate the polymerization process. cmu.edu

Key advantages of using sulfonyl chlorides as initiators include:

High Initiation Efficiency: The rate of addition of the generated sulfonyl radical to the monomer is often significantly higher than the rate of propagation, leading to the simultaneous growth of polymer chains. cmu.edu

Versatility: Sulfonyl chlorides can initiate the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. cmu.educmu.edu

Reduced Side Reactions: The relative stability of sulfonyl radicals can lead to fewer termination and side reactions compared to more reactive carbon-centered radicals. cmu.edu

Research has demonstrated the effectiveness of various arenesulfonyl chlorides in copper-catalyzed LRP. For instance, studies using initiators like p-toluenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride have shown excellent control over the polymerization of monomers such as acrylonitrile (B1666552) and methyl methacrylate. cmu.educmu.edu While specific research detailing the performance of this compound as an LRP initiator is not extensively documented, its structural similarity to proven initiators suggests it would function effectively within this context. The electronic effects of the bromo and methoxy substituents would likely influence the reactivity of the S-Cl bond and the stability of the resulting sulfonyl radical, thereby modulating the initiation kinetics.

Table of Arenesulfonyl Chlorides in LRP of Methyl Methacrylate (MMA) Data is illustrative of the compound class.

| Initiator | Catalyst System | Result | Reference |

| p-Toluenesulfonyl chloride | CuIBr/Bipyridine | Good control of molecular weight, low polydispersity. | cmu.edu |

| 4-Methoxybenzenesulfonyl chloride | Cu₂O/Bipyridine | Effective for polymerization of acrylonitrile. | cmu.edu |

| Trichloromethanesulfonyl chloride | CuCl/Bipyridine | Effective for polymerization of acrylonitrile. | cmu.edu |

Ligand Precursors in Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The performance of the metal catalyst is critically dependent on the nature of the ligand coordinated to the metal center. Benzenesulfonyl chlorides serve as versatile precursors for the synthesis of various classes of ligands. wikipedia.org

The primary application involves the reaction of the sulfonyl chloride with nucleophiles, such as amines or alcohols, to form sulfonamides and sulfonate esters, respectively. wikipedia.org These resulting molecules, containing the sulfonyl group, can be designed to incorporate additional coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to a metal center. The electronic properties of the benzene ring, modified by substituents like the bromo and methoxy groups in this compound, can be used to fine-tune the electronic and steric properties of the final ligand. This modulation can significantly impact the catalyst's activity, stability, and selectivity.

For example, a common strategy involves reacting a substituted benzenesulfonyl chloride with an amino-functionalized phosphine (B1218219) or a chiral diamine. The resulting sulfonamide-containing phosphine or diamine can then act as a bidentate or monodentate ligand in various catalytic processes. While direct studies employing this compound for the synthesis of specific, widely-used ligands are not prominent in the literature, its functional groups offer several synthetic handles. The bromo substituent, for instance, could be used in a subsequent cross-coupling reaction to further elaborate the ligand structure after the initial formation of a sulfonamide.

The synthesis of sulfonamides from sulfonyl chlorides and amines is a foundational reaction in medicinal chemistry and materials science, highlighting the reliability and versatility of this transformation for constructing complex molecules that could serve as ligand precursors. orgsyn.org

Computational and Spectroscopic Investigations

Computational Chemistry Studies

Computational studies on 2-Bromo-4-methoxybenzenesulfonyl chloride and its analogs encompass a variety of techniques to model and predict their chemical properties and interactions. These methods range from molecular dynamics simulations to quantum mechanical calculations, each providing a unique window into the molecule's behavior.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For derivatives of this compound, particularly sulfonamides, MD simulations are crucial for understanding how they bind to and interact with biological macromolecules such as proteins.

In a study on benzenesulfonamide (B165840) derivatives as inhibitors of the V. cholerae carbonic anhydrase, MD simulations were used to analyze the stability of the ligand-protein complexes. researchgate.net The simulations revealed that the flexibility of the substituent moieties on the benzenesulfonamide core significantly influences the inhibitory activity and isoform selectivity. researchgate.net For instance, the root mean square deviation (RMSD) of the protein-ligand complex over the simulation time provides a measure of its stability. A stable complex will typically exhibit low RMSD fluctuations, indicating that the ligand remains securely bound in the active site.

Similarly, in a study of sulfonamide derivatives as BRD4 inhibitors for acute myeloid leukemia, MD simulations confirmed the stability of the docked compounds within the receptor's binding site over the simulation trajectory, supporting the initial docking results.

Table 1: Representative Data from Molecular Dynamics Simulations of Sulfonamide Derivatives

| Derivative Type | Target Protein | Simulation Length (ns) | Key Finding |

| Benzenesulfonamide | V. cholerae Carbonic Anhydrase | 100 | Moiety flexibility dictates binding stability and selectivity. researchgate.net |

| Triazole Benzene (B151609) Sulfonamide | Human Carbonic Anhydrase IX | 100 | Stable hydrophobic and hydrophilic interactions observed in the active site. rsc.org |

| Pyridinone Sulfonamide | BRD4 | 100 | Sustained stability of the ligand-receptor complex over the trajectory. |

Note: This table contains representative data for sulfonamide derivatives to illustrate the application of MD simulations, as specific data for this compound derivatives was not available.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets. For derivatives of this compound, docking studies have been instrumental in identifying key interactions with protein active sites.

For example, in the investigation of novel sulfonamide derivatives as potential anticancer agents, docking studies were performed against the bacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis. nih.gov The results revealed that a 4-methyl-N-(2-nitrophenyl) benzenesulfonamide derivative exhibited a strong binding affinity with a binding free energy of -8.1 kcal/mol. nih.gov The interactions typically involve hydrogen bonds between the sulfonamide group and key amino acid residues in the active site, as well as hydrophobic interactions with other residues. rjb.ro

In another study, triazole benzene sulfonamide derivatives were docked into the active site of human carbonic anhydrase IX. The low-energy conformations of the designed compounds showed favorable Autodock binding energy scores, ranging from -8.1 to -9.2 kcal/mol, and formed interactions with key residues such as Gln92, Thr200, and Asn66. rsc.org

Table 2: Representative Docking Scores of Sulfonamide Derivatives against Various Targets

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | -8.1 | Not Specified | nih.gov |

| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66 | rsc.org |

| Aryl Sulfonamides | Mcl-1 Protein | Not Specified | HIS224, ASN260 | benthamdirect.com |

| Cyclic Sulfonamides | SARS-CoV-2 3CLpro | 5.11 (Total-score) | GLU166, Leu50, Met49 | nih.gov |

Note: The data presented are for various sulfonamide derivatives to exemplify the outcomes of docking studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals are key determinants of reaction pathways.

For substituted benzenes, like this compound, the nature and position of the substituents significantly influence the energy and electron distribution of the HOMO and LUMO. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which tends to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. Conversely, the sulfonyl chloride group (-SO2Cl) and the bromine atom (-Br) are electron-withdrawing groups, which lower the energy of both the HOMO and LUMO, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for reaction. For a substituted benzene ring, the HOMO is often localized on the aromatic ring, indicating its role as an electron donor in reactions. The LUMO, on the other hand, can be distributed over the electron-withdrawing groups and the adjacent carbon atoms, highlighting potential sites for nucleophilic attack. In the case of nitrobenzene, for instance, DFT calculations have shown that the HOMO atomic coefficients are not always in perfect agreement with the experimentally observed meta-directing behavior, suggesting the need for more sophisticated models in some cases. mdpi.com

Table 3: Conceptual FMO Properties of Substituted Benzenes

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Reactivity |

| Methoxy (-OCH3) | Increases | Increases | Activates ring towards electrophiles |

| Bromo (-Br) | Decreases | Decreases | Deactivates ring towards electrophiles |

| Sulfonyl chloride (-SO2Cl) | Decreases | Decreases | Deactivates ring towards electrophiles |

Note: This table presents general trends for individual substituents on a benzene ring.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For substituted benzenes, the MEP map is heavily influenced by the electronic nature of the substituents. nih.gov In a molecule like this compound, the electron-donating methoxy group would increase the negative potential (more red) on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the electron-withdrawing bromo and sulfonyl chloride groups would decrease the electron density on the ring and create regions of positive potential (more blue) around them, especially on the sulfur and chlorine atoms of the sulfonyl chloride group. nih.govacs.org

Studies have shown a strong correlation between MEP values at specific points around a substituted benzene ring and empirical substituent constants like the Hammett parameters, indicating that MEP can be a reliable predictor of substituent effects on reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity.

For sulfonamide derivatives, QSAR studies have been successfully applied to model various biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.govekb.eg For example, a QSAR study on benzenesulfonamide derivatives with antioxidant activity identified key descriptors such as electrophilicity (log(ω)), SCF energy, and molar refractivity as being important for predicting the half-maximal inhibitory concentration (IC50). ekb.eg

In another study on aryl sulfonamide derivatives as Mcl-1 inhibitors, QSAR models were developed using a combination of 2D and 3D descriptors, with non-linear methods like Least Squares Support Vector Machine (LSSVM) providing robust predictive models. benthamdirect.com These models help in understanding which structural features are crucial for activity and guide the design of new, more potent derivatives.

Table 4: Representative Descriptors Used in QSAR Models of Sulfonamide Derivatives

| QSAR Model Application | Key Molecular Descriptors | Statistical Method | Reference |

| Antioxidant Activity | Electrophilicity, SCF Energy, Molar Refractivity | Multiple Linear Regression (MLR) | ekb.eg |

| Anticancer (Mcl-1 Inhibition) | 2D and 3D descriptors | LSSVM, Gaussian Process (GP) | benthamdirect.comqub.ac.uk |

| Anticonvulsant Activity | Not Specified | MLR, Artificial Neural Network (ANN) | researchgate.net |

Note: This table lists examples of descriptors and methods used in QSAR studies of various sulfonamide derivatives.

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For reactions involving sulfonyl chlorides, computational studies have shed light on the intricacies of their reactivity.

For instance, the mechanism of nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides has been investigated using Density Functional Theory (DFT) calculations. nih.gov The chloride-chloride exchange reaction in arenesulfonyl chlorides was found to proceed via a second-order process, and the reaction rates were well-correlated by the Hammett equation. nih.gov Computational studies helped to rationalize the counterintuitive observation that ortho-alkyl groups can accelerate the substitution reaction, attributing it to steric congestion in the ground state that is relieved in the trigonal bipyramidal transition state. mdpi.com

The solvolysis of arenesulfonyl chlorides is another area where computational modeling has provided mechanistic clarity. These reactions are generally believed to proceed through a concerted SN2-like mechanism. nih.gov The influence of solvent on the reaction rate can be modeled using extended Grunwald-Winstein equations, with computational studies helping to interpret the sensitivity of the reaction to solvent nucleophilicity and ionizing power. nih.gov Furthermore, the synthesis of sulfonyl chlorides from thiols and disulfides has been optimized using continuous flow chemistry, with kinetic modeling providing insights into the reaction mechanism and identifying key intermediates. rsc.org

Advanced Spectroscopic Characterization of Derivatives

The synthesis of novel compounds from this compound necessitates thorough structural confirmation and characterization. Advanced spectroscopic techniques are indispensable for elucidating the precise molecular architecture of these derivatives, typically sulfonamides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide complementary information, ensuring unambiguous identification and purity assessment of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. In the characterization of derivatives of this compound, both ¹H and ¹³C NMR are utilized to confirm the covalent structure, substitution patterns, and conformational details of the newly formed molecules. scielo.br

¹H NMR Spectroscopy provides data on the chemical environment of protons. For sulfonamide derivatives, key diagnostic signals include the N-H proton of the sulfonamide group, the aromatic protons on the substituted benzene ring, and the protons of the methoxy group. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are used to confirm the structure. For instance, the protons on the aromatic ring derived from this compound will exhibit characteristic shifts and coupling constants influenced by the bromine, methoxy, and sulfonyl groups.

¹³C NMR Spectroscopy offers insights into the carbon skeleton of the molecule. Each unique carbon atom in a derivative gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. rsc.org Key signals for these derivatives include those for the aromatic carbons, the methoxy carbon, and any carbons in the amine portion of the sulfonamide. The carbon atom directly attached to the sulfonyl group and the bromine atom will be significantly affected, appearing at characteristic downfield or upfield positions, respectively.

Below are representative NMR data for compounds structurally related to derivatives of this compound, illustrating the typical chemical shifts observed.

Table 1: Representative ¹H and ¹³C NMR Data for Related Aromatic Compounds

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2-Bromo-4-methoxyphenol | ¹H NMR | CDCl₃ | 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) beilstein-journals.org |

| 2-Bromo-4-methoxyphenol | ¹³C NMR | CDCl₃ | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 beilstein-journals.org |

| 1-(2-Methylbenzyloxy)-4-methoxybenzene | ¹H NMR | CDCl₃ | 7.38 (d, J = 7.2 Hz, 1H), 7.25-7.16 (m, 3H), 6.91 (d, J = 9.2 Hz, 2H), 6.82 (d, J = 9.2 Hz, 2H), 4.95 (s, 2H), 3.73 (s, 3H), 2.35 (s, 3H) rsc.org |

| 1-(2-Methylbenzyloxy)-4-methoxybenzene | ¹³C NMR | CDCl₃ | 154.1, 153.2, 136.7, 135.2, 130.5, 128.7, 128.3, 126.1, 115.9, 114.8, 69.4, 55.8, 19.0 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netbohrium.com For sulfonamide derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the key sulfonamide linkage (SO₂-N).

The characteristic absorption bands in the IR spectra provide clear evidence for the successful synthesis of these derivatives. The most significant bands include:

N-H Stretching: A band in the region of 3301-3234 cm⁻¹ indicates the presence of the N-H bond in the sulfonamide group. scielo.br

S=O Stretching: The sulfonyl group (SO₂) exhibits two distinct and strong stretching vibrations: an asymmetric stretch (νSO₂as) typically found between 1338-1307 cm⁻¹ and a symmetric stretch (νSO₂sym) observed in the 1172-1139 cm⁻¹ range. scielo.br

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong absorption band.

Aromatic C-H and C=C Stretching: Bands corresponding to the vibrations of the benzene ring are also expected.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Sulfonamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching (νNH) | 3301 - 3234 | scielo.br |

| SO₂ (Sulfonyl) | Asymmetric Stretching (νSO₂as) | 1338 - 1307 | scielo.br |

| SO₂ (Sulfonyl) | Symmetric Stretching (νSO₂sym) | 1172 - 1139 | scielo.br |

Mass Spectrometry (ESIMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the characterization of sulfonamide derivatives, electrospray ionization mass spectrometry (ESIMS) and high-resolution mass spectrometry (HRMS) are commonly employed. scielo.brasianpubs.org

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like sulfonamides. It typically generates protonated molecular ions [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight of the derivative. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the synthesized derivative. scielo.br By comparing the experimentally measured mass to the calculated mass for a proposed formula, HRMS can definitively confirm the identity of the compound and distinguish it from other potential isomers or byproducts. This technique is crucial for verifying the successful incorporation of the 2-bromo-4-methoxybenzenesulfonyl moiety into the target molecule.

UV-Vis Spectroscopy in Analytical Methods

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.za While less detailed for structural elucidation than NMR or IR, UV-Vis spectroscopy is a valuable tool for confirming the presence of chromophoric systems, such as the substituted aromatic ring in the derivatives of this compound.

The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of a compound's electronic structure. The benzene ring and the sulfonamide group constitute the primary chromophore in these derivatives. The position and intensity of the absorption bands can be influenced by the substitution pattern on the aromatic ring and the nature of the solvent. A shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) compared to the starting materials can indicate successful derivatization and provide information about electronic interactions within the molecule. up.ac.za This technique is often used in conjunction with other spectroscopic methods to provide a comprehensive characterization of the synthesized compounds. up.ac.za

Future Research Directions and Potential Innovations

Exploration of Novel Reaction Pathways and Catalytic Systems

The inherent reactivity of the two distinct functional sites on the 2-Bromo-4-methoxybenzenesulfonyl chloride ring—the sulfonyl chloride and the bromo group—opens avenues for exploring novel synthetic methodologies.

Future research will likely focus on leveraging the bromine atom for various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds, is a prime candidate for investigation. nih.govresearchgate.net Research into palladium-catalyzed systems, perhaps utilizing specialized ligands like CataCXium A palladacycles, could enable the efficient coupling of this compound with a wide range of aryl, heteroaromatic, and alkyl boronic acids or esters. nih.gov This would allow for the modular synthesis of complex biaryl and related structures while preserving the reactive sulfonyl chloride handle for subsequent derivatization.

Furthermore, the development of novel catalytic systems for reactions involving the sulfonyl group is a promising area. Recent advancements in photoredox and copper catalysis for the direct synthesis of sulfonamides from sulfonyl chlorides and amines represent a significant step forward. acs.orgthieme-connect.com Applying these mild, light-driven methods to this compound could provide efficient, single-step access to a diverse library of sulfonamides under ambient conditions, avoiding harsh reagents and high temperatures. acs.orgthieme-connect.com Exploration into photocatalytic generation of sulfonyl radicals from this precursor could also unlock new functionalization strategies. nih.gov

| Catalytic System | Potential Reaction | Benefit |

| Palladium / CataCXium A | Suzuki-Miyaura Coupling | C-C bond formation at the bromo-position. nih.gov |

| Synergistic Photoredox/Copper | Direct Sulfonamidation | Mild, single-step synthesis of sulfonamides. acs.orgthieme-connect.com |

| Metal-free Photocatalysis | Sulfonyl Radical Generation | Late-stage functionalization and novel bond formation. nih.gov |

Design and Synthesis of Advanced Derivatives for Targeted Applications

The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. rsc.orgresearchgate.net Consequently, a major direction for future research is the design and synthesis of advanced derivatives of this compound for targeted biological applications.

By reacting this compound with various amines, especially those derived from amino acids, a diverse range of sulfonamides with potential pharmacological activities can be generated. researchgate.netnih.gov Amino acid-based sulfonamides are of particular interest due to their inherent chirality, biocompatibility, and diverse side chains, which can be tailored to interact with specific biological targets. nih.gov Research in this area could lead to new candidates for antibacterial, antiviral, anticancer, or anti-inflammatory agents. nih.gov The synthesis of related structures, such as bioactive benzohydrazides, has also shown promise. nih.gov

Beyond medicinal chemistry, the unique electronic and structural features of derivatives could be explored in materials science. The rigid aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions suggest applications in organic electronics or as functional polymers.

| Derivative Class | Synthetic Precursor | Potential Application Area |

| Amino Acid-Derived Sulfonamides | Amino Acids | Medicinal Chemistry (e.g., anticancer, antibacterial). researchgate.netnih.gov |

| Bioactive Benzohydrazides | Hydrazines | Medicinal Chemistry (e.g., analgesic, antiproliferative). nih.gov |

| Biaryl Sulfonamides | Boronic Acids | Materials Science, Medicinal Chemistry. |

Further Computational and Theoretical Investigations into Reactivity and Selectivity

To guide synthetic efforts and gain a deeper understanding of the compound's behavior, computational and theoretical studies are essential. Density Functional Theory (DFT) can be employed to investigate the electronic properties, reactivity, and regioselectivity of this compound. nih.gov

Future computational work could focus on modeling the transition states of key reactions, such as nucleophilic substitution at the sulfonyl sulfur or oxidative addition in palladium-catalyzed coupling reactions. Such studies can help rationalize experimentally observed reactivity and predict the outcomes of new transformations. nih.gov For example, theoretical calculations can elucidate how the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonyl chloride group influences the reactivity of the C-Br bond. cdnsciencepub.com

Furthermore, computational models can predict the properties of novel derivatives, aiding in the in silico design of molecules with desired electronic, optical, or biological characteristics before their synthesis is attempted. This can accelerate the discovery process for new drugs or materials by prioritizing the most promising candidates for laboratory investigation.